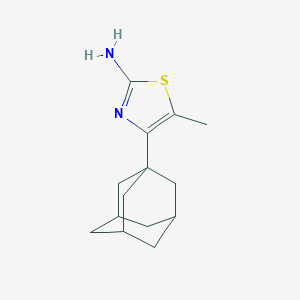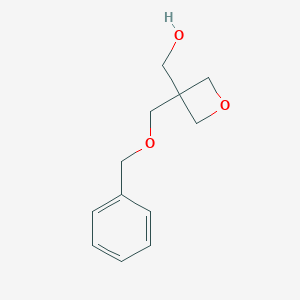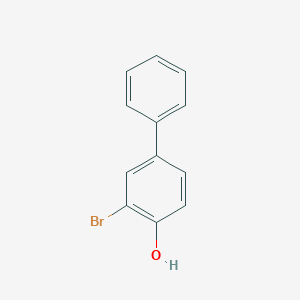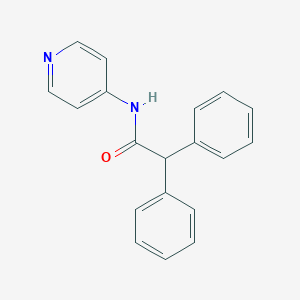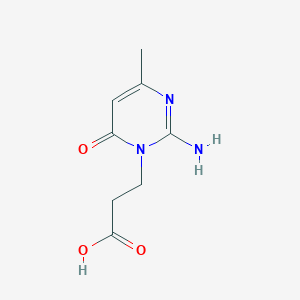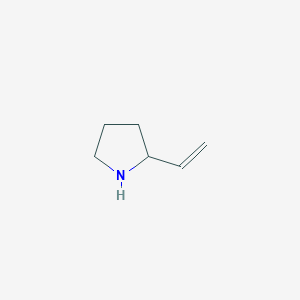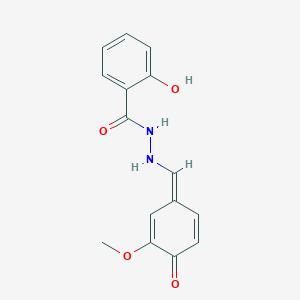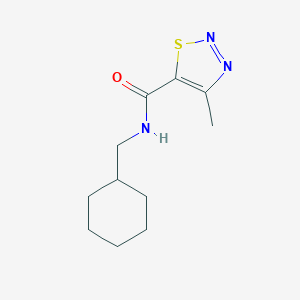
1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. It belongs to the class of heterocyclic compounds and has a unique structure that makes it an interesting candidate for drug development.
Mécanisme D'action
The mechanism of action of 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various biological processes. This inhibition can lead to the suppression of disease progression and the promotion of healing.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- exhibits a wide range of biochemical and physiological effects. It has been found to modulate the immune system, reduce inflammation, and inhibit tumor growth. Additionally, it has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- in lab experiments is its high potency and selectivity. It can target specific enzymes or proteins, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which can lead to adverse effects in vivo.
Orientations Futures
There are several future directions for the use of 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl-. One direction is to explore its potential as an anticancer agent. It has been shown to inhibit tumor growth in vitro, and further studies are needed to evaluate its efficacy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent. It has been found to reduce inflammation in animal models, and further studies are needed to determine its potential in humans.
Conclusion:
In conclusion, 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- is a promising compound with potential applications in drug discovery and development. Its unique structure and biological activities make it an interesting candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its efficacy in vivo.
Applications De Recherche Scientifique
The potential applications of 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- in scientific research are vast. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These properties make it an excellent candidate for drug discovery and development.
Propriétés
Numéro CAS |
69635-76-3 |
|---|---|
Nom du produit |
1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- |
Formule moléculaire |
C11H17N3OS |
Poids moléculaire |
239.34 g/mol |
Nom IUPAC |
N-(cyclohexylmethyl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H17N3OS/c1-8-10(16-14-13-8)11(15)12-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,12,15) |
Clé InChI |
CPPCRKJNHYHEQT-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)NCC2CCCCC2 |
SMILES canonique |
CC1=C(SN=N1)C(=O)NCC2CCCCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

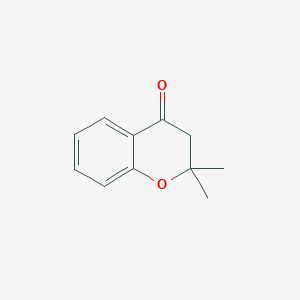
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)
![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)
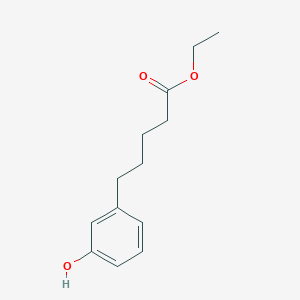
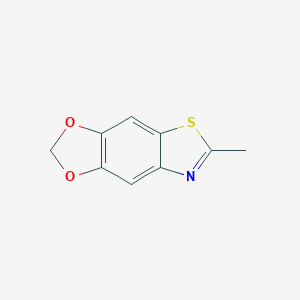
![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)
![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)
